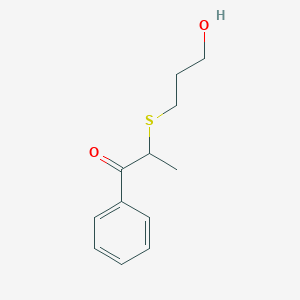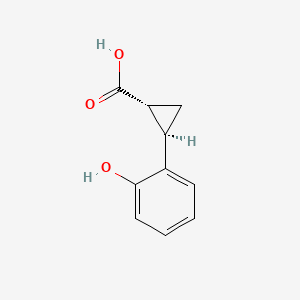
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one is an organic compound with the molecular formula C11H14O2S. It is characterized by the presence of a phenyl group attached to a propanone backbone, with a thioether linkage to a hydroxypropyl group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one typically involves the reaction of 1-phenyl-2-propanone with 3-mercapto-1-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 3-mercapto-1-propanol attacks the carbonyl carbon of 1-phenyl-2-propanone, leading to the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, leading to various substituted thioethers.
Applications De Recherche Scientifique
2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one involves its interaction with various molecular targets. The thioether linkage and hydroxypropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-propanone: A precursor in the synthesis of 2-((3-Hydroxypropyl)thio)-1-phenylpropan-1-one.
3-Mercapto-1-propanol: Another precursor used in the synthesis.
Phenylboronic acid: Shares the phenyl group and is used in similar organic synthesis applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thioether linkage and hydroxypropyl group make it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2-(3-hydroxypropylsulfanyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-10(15-9-5-8-13)12(14)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3 |
Clé InChI |
XNXRDXPIDSDLKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)SCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)


amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
![tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)



